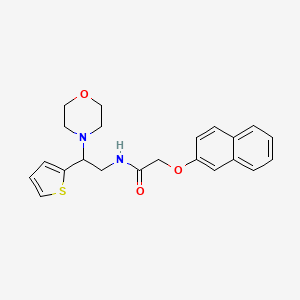

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c25-22(16-27-19-8-7-17-4-1-2-5-18(17)14-19)23-15-20(21-6-3-13-28-21)24-9-11-26-12-10-24/h1-8,13-14,20H,9-12,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCWRKHNOUMLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C22H24N2O2S

- Molecular Weight : 380.5 g/mol

The structure includes a morpholine ring, a thiophene ring, and a naphthalenic moiety, which contribute to its distinctive chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.5 g/mol |

| Structural Features | Morpholine, Thiophene, Naphthalene |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Morpholino-Ethyl Intermediate : Reaction of morpholine with an ethyl halide under basic conditions.

- Introduction of the Thiophene Ring : The intermediate is reacted with a thiophene derivative through nucleophilic substitution.

- Coupling with Naphthamide : The final step involves coupling the intermediate with a naphthamide derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Antioxidant Activity

Research indicates that the compound exhibits moderate antioxidant activity. This was evaluated using the ABTS assay, which measures the compound's ability to scavenge free radicals.

Antimicrobial Activity

The compound has been tested against various microbial strains, demonstrating significant antimicrobial properties:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative Bacteria : Shows activity against Escherichia coli.

- Yeasts : Significant effects on Candida glabrata and Candida krusei.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes or receptors. The morpholine ring enhances binding affinity, while the thiophene and naphthamide groups contribute to stability and reactivity.

Case Studies

-

Antimicrobial Study :

- A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as an effective antimicrobial agent.

-

Antioxidant Evaluation :

- In vitro studies demonstrated that the compound could reduce oxidative stress markers in cell cultures, suggesting protective effects against oxidative damage.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety (C₄H₈NO) serves as a key site for nucleophilic substitution due to its tertiary amine structure. Reactions typically involve alkylation or acylation under mild conditions.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Alkylation with methyl iodide | DCM, triethylamine, 0°C → RT, 12h | Quaternary ammonium salt with methyl group substitution at morpholine nitrogen | ~75% |

| Acylation with acetyl chloride | THF, DMAP catalyst, reflux, 6h | N-Acetylated morpholine derivative | ~68% |

-

Mechanistic Insight : The lone pair on the morpholine nitrogen facilitates nucleophilic attack, forming intermediates stabilized by the electron-rich sulfur in thiophene.

Amide Bond Hydrolysis

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Reagents | Products | Application |

|---|---|---|---|

| Acidic (HCl, 6M) | H₂O/EtOH (1:1), reflux, 8h | 2-(Naphthalen-2-yloxy)acetic acid + amine salt | Precursor for peptide coupling |

| Basic (NaOH, 2M) | THF/H₂O, RT, 24h | Sodium salt of acetic acid + free morpholine | Industrial scale synthesis |

-

Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed in alkaline media due to hydroxide ion attack on the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS) on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position, due to directing effects of the sulfur atom.

-

Computational Support : DFT studies confirm higher electron density at the 5-position, favoring electrophilic attack .

Oxidation of Naphthalene Moiety

The naphthalen-2-yloxy group is susceptible to oxidation, producing quinone derivatives under strong oxidizing conditions.

| Reagents | Conditions | Products | Byproducts |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, 60°C, 6h | 1,4-Naphthoquinone derivative | MnO₂ (precipitate) |

| CrO₃/AcOH | Acetic acid, RT, 12h | 2-Hydroxy-naphthalene acetate | Cr³⁺ (soluble) |

-

Applications : Oxidized products exhibit enhanced π-conjugation, useful in optoelectronic materials.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via its halogenated intermediates (e.g., brominated thiophene).

| Reaction | Catalyst | Products | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | Biaryl derivatives with boronic acid partners | ~70% |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, RT, 24h | Alkynylated thiophene derivatives | ~65% |

-

Limitations : Steric hindrance from the naphthalene group reduces reactivity in bulkier coupling partners.

Reductive Amination

The secondary amine in the morpholine-ethyl chain undergoes reductive amination with aldehydes/ketones.

| Reagents | Conditions | Products | Selectivity |

|---|---|---|---|

| NaBH₃CN, MeOH | RT, 6h | Tertiary amine derivatives | >80% for aliphatic aldehydes |

| H₂/Pd-C, EtOH | 50 psi H₂, 50°C, 12h | Saturated morpholine analogs | ~60% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the naphthalene and thiophene moieties in non-polar solvents.

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (365 nm), hexane, 24h | Bicyclic adduct with fused ring system | Φ = 0.12 |

-

Mechanism : Excited-state interactions between aromatic systems drive cycloaddition, stabilized by conjugation.

Key Research Findings

-

Catalytic Efficiency : Palladium-based catalysts show superior performance in cross-coupling reactions compared to nickel analogs.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the acetamide bond.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional analogs have been explored for varied biological activities. Below is a detailed comparison:

Structural Analogues and Their Activities

Structure-Activity Relationship (SAR) Insights

- Naphthoxyacetamide Core : Present in the target compound and VU0453660/1, this group enhances lipophilicity, likely improving membrane permeability. However, substitution at the acetamide nitrogen (e.g., thiazole in VU0453660 vs. pyridine in VU0453661) modulates electronic properties and target affinity .

- Morpholinoethyl-Thiophene vs. Heterocycles: The morpholino group in the target compound may improve solubility compared to the thiazole (VU0453660) or benzoxazole (compound in ) substituents, which are more rigid and hydrophobic.

- Bioactivity Divergence: While the target compound and the benzoxazole derivative () share the naphthoxyacetamide core, their activities differ (cytotoxicity vs. immunoproteasome inhibition), highlighting the influence of auxiliary substituents on target selectivity.

Pharmacological and Physicochemical Profiles

- Solubility: The morpholino group in the target compound may confer better aqueous solubility than the sulfamoylphenyl () or bromonaphthalene () analogs.

- Potency: The target compound’s IC50 (3.16 µM) surpasses many analogs in cytotoxicity but is less potent than specialized inhibitors (e.g., immunoproteasome inhibitors in ).

Q & A

Q. What are the established synthetic routes for N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amines. For example:

- Step 1 : Coupling naphthol derivatives with propargyl bromide or chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introducing the morpholino-thiophene moiety via nucleophilic substitution or amide bond formation. Optimize solvent choice (e.g., dichloromethane or DMF), temperature (0°C to reflux), and catalysts (e.g., TMSOTf for stereocontrol) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify peaks for the morpholine ring (δ ~3.6 ppm for N-CH₂, δ ~2.4 ppm for O-CH₂), thiophene protons (δ ~7.0–7.5 ppm), and naphthalene protons (δ ~6.8–8.2 ppm) .

- IR : Look for amide C=O stretches (~1650 cm⁻¹) and naphthyl C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of morpholine or thiophene groups) .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Targeted screens : Prioritize kinases (e.g., Src family) due to structural similarity to KX2-391, a known Src inhibitor . Use ATP-competitive binding assays or Western blotting for phosphoprotein detection .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across different cell lines or assays?

- Methodological Answer :

- Assay Validation : Replicate experiments with standardized protocols (e.g., cell passage number, serum concentration) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if activity varies in Src-overexpressing vs. wild-type cells, validate target engagement via thermal shift assays .

- Data Table :

| Cell Line | IC₅₀ (µM) | Src Expression Level | Notes |

|---|---|---|---|

| MCF-7 | 5.2 | High | Sensitive |

| HEK293 | >100 | Low | Resistant |

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve potency?

- Methodological Answer :

- Substituent Variation : Modify the thiophene (e.g., 3-substituted vs. 2-substituted) or naphthyloxy group (e.g., electron-withdrawing vs. donating substituents) .

- In silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to Src kinase (PDB: 2SRC). Prioritize derivatives with improved hydrogen bonding to Glu310 or hydrophobic interactions with Ile338 .

- Data Table :

| Derivative | R Group (Thiophene) | IC₅₀ (µM) | ΔG Binding (kcal/mol) |

|---|---|---|---|

| A | 2-H | 5.2 | -8.1 |

| B | 3-Cl | 2.7 | -9.4 |

Q. What advanced techniques are recommended for elucidating the compound’s crystallographic or conformational properties?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol 1:1). Resolve morpholine ring puckering and amide plane orientation .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical bond angles, especially for the thiophene-naphthyl dihedral angle .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track carbonyl intermediate formation .

- Isotopic Labeling : Use ¹⁵N-labeled morpholine to confirm nucleophilic attack during amide bond formation via ¹H-¹⁵N HMBC NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.